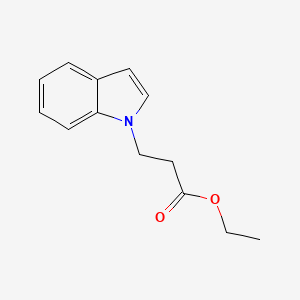

ethyl 3-(1H-indol-1-yl)propanoate

Description

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

ethyl 3-indol-1-ylpropanoate |

InChI |

InChI=1S/C13H15NO2/c1-2-16-13(15)8-10-14-9-7-11-5-3-4-6-12(11)14/h3-7,9H,2,8,10H2,1H3 |

InChI Key |

VGFGMNSKSUCONE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for multiple pharmaceutical applications:

- Anticancer Activity : Research indicates that indole derivatives, including ethyl 3-(1H-indol-1-yl)propanoate, exhibit potent anticancer properties. Studies have shown that modifications to the indole structure can enhance growth inhibition in various cancer cell lines, suggesting a promising avenue for drug development .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases like Alzheimer's, the compound has demonstrated the ability to improve cognitive functions and reduce neuroinflammation markers .

- Antimicrobial Properties : The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:

Case Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry explored various indole derivatives for their anticancer effects. This compound was included in the screening, revealing significant inhibitory effects on cancer cell proliferation, particularly in breast and colon cancer cell lines .

Case Study 2: Neuroprotection

In an investigation published by NCBI, researchers evaluated the neuroprotective effects of several indole derivatives, including this compound. The results indicated that treatment with this compound improved cognitive performance in animal models while decreasing markers associated with neuroinflammation .

Case Study 3: Antimicrobial Activity

A comprehensive study assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents due to its effectiveness at different concentrations .

Comparative Analysis with Related Compounds

The following table summarizes the activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| Ethyl 3-(5-methylindol-1-yl)propanoate | Similar indole structure | Anticancer activity |

| Ethyl 3-(4-methylphenyl)-2-(methylamino)propanoate | Contains a phenyl group | Anti-inflammatory properties |

| Ethyl 3-(indol-3-carboxylic acid) | Indole derivative | Antimicrobial effects |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Trends and Insights

Substitution Position : Indole 1-substitution (target compound) vs. 3-substitution (most analogs) alters electronic properties, affecting hydrogen bonding and intermolecular interactions.

Functional Groups: Amino or oxo groups expand reactivity (e.g., peptide coupling or nucleophilic additions), whereas carboxylic acids improve water solubility .

Preparation Methods

Conventional Alkylation with Potassium Carbonate

In a representative procedure, indole reacts with ethyl 3-bromopropionate in the presence of potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or acetone. For example, a patent describes heating indole with ethyl 3-bromopropionate and K₂CO₃ at 80°C for 3 hours, yielding the target compound in 65–75% after purification. The reaction proceeds via an SN2 mechanism, where the indole anion attacks the electrophilic carbon of the bromopropionate ester.

Optimization Insights :

-

Solvent Effects : DMF enhances reaction rates due to its high polarity, which stabilizes ionic intermediates.

-

Base Stoichiometry : A 2:1 molar ratio of K₂CO₃ to indole ensures complete deprotonation while minimizing side reactions.

-

Temperature : Elevated temperatures (80–140°C) improve yields but may necessitate microwave assistance for kinetic control.

Microwave-Assisted Alkylation

Microwave irradiation significantly reduces reaction times. A study utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalytic base achieved 85% yield within 30 minutes at 140°C under 20 bar pressure. This method is particularly advantageous for scaling, as it avoids prolonged heating and reduces energy consumption.

Catalytic N-Alkylation Using Phase-Transfer Conditions

Phase-transfer catalysis (PTC) offers an alternative pathway under milder conditions. Benzyltriethylammonium chloride (BTEAC) facilitates the reaction in biphasic systems, enabling efficient mass transfer between aqueous and organic phases.

Procedure and Outcomes

A reported synthesis involves stirring indole with ethyl 3-bromopropionate in a dichloromethane/water mixture using BTEAC and sodium hydroxide. The reaction completes within 4 hours at room temperature, affording the product in 78% yield. PTC minimizes base degradation of sensitive substrates and is ideal for lab-scale preparations.

Key Advantages :

-

Ambient Conditions : No external heating required.

-

Scalability : Compatible with continuous-flow systems due to rapid kinetics.

Fischer Indolization Followed by N-Alkylation

A one-pot, three-component strategy combines Fischer indolization with subsequent N-alkylation. This method constructs the indole core and introduces the propanoate side chain sequentially.

Reaction Sequence

-

Fischer Indolization : Cyclization of aryl hydrazines with ketones in acidic media generates 2,3-disubstituted indoles.

-

N-Alkylation : In situ treatment with ethyl 3-bromopropionate and cesium carbonate (Cs₂CO₃) yields the target ester.

Example :

-

Phenylhydrazine and cyclohexanone undergo Fischer indolization in acetic acid, followed by alkylation with ethyl 3-bromopropionate, producing ethyl 3-(1H-indol-1-yl)propanoate in 68% overall yield.

Benefits :

-

Atom Economy : Reduces purification steps.

-

Versatility : Accommodates diverse hydrazine and ketone precursors.

Esterification of 3-(1H-Indol-1-yl)propanoic Acid

While less common, esterification of the corresponding carboxylic acid provides an alternative route. This method is advantageous when the acid is readily available.

Acid-Catalyzed Esterification

Refluxing 3-(1H-indol-1-yl)propanoic acid with ethanol and sulfuric acid (H₂SO₄) for 12 hours produces the ethyl ester in 82% yield. The reaction follows a classic Fischer esterification mechanism, with acid catalysis promoting nucleophilic acyl substitution.

Limitations :

-

Side Reactions : Prolonged heating may degrade acid-sensitive indole moieties.

-

Purification Challenges : Requires neutralization and column chromatography to remove residual acid.

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Scalability |

|---|---|---|---|---|

| Conventional Alkylation | K₂CO₃, DMF, 80°C | 65–75% | 3–6 h | High |

| Microwave Alkylation | DABCO, 140°C, microwave | 85% | 0.5 h | Moderate |

| Phase-Transfer Catalysis | BTEAC, rt | 78% | 4 h | High |

| Fischer Indolization | AcOH, Cs₂CO₃ | 68% | 8 h | Moderate |

| Esterification | H₂SO₄, reflux | 82% | 12 h | Low |

Critical Observations :

-

Microwave Assistance : Offers the fastest route but requires specialized equipment.

-

Conventional Alkylation : Balances yield and practicality for industrial applications.

-

Fischer-Indolization Route : Ideal for constructing complex indole frameworks in tandem.

Mechanistic Insights and Side Reactions

Competing Pathways

Solvent and Base Optimization

-

Polar Aprotic Solvents : DMF and acetonitrile enhance nucleophilicity of the indole anion.

-

Weak vs. Strong Bases : K₂CO₃ minimizes over-alkylation compared to stronger bases like LDA.

Industrial-Scale Considerations

Patents highlight the use of continuous-flow reactors for large-scale production. Key parameters include:

-

Residence Time : 10–15 minutes at 140°C in microwave-assisted systems.

-

Catalyst Recycling : DABCO can be recovered via aqueous extraction, reducing costs.

Emerging Methodologies

Q & A

Basic Research Question

- PPE : Wear chemical-resistant gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in high-exposure scenarios .

- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption .

- First Aid : In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention .

How can computational methods predict the physicochemical properties of this compound?

Advanced Research Question

Properties like logP (hydrophobicity) and polar surface area (PSA) are predicted using software (e.g., Molinspiration). For this compound analogs:

- PSA : ~62.3 Ų (indicative of moderate permeability) .

- logP : Estimated ~1.1 (suggests moderate lipid solubility) .

These values guide solubility assessments for biological assays.

What methodologies identify and mitigate by-products during synthesis?

Advanced Research Question

- Analytical Techniques : HPLC-MS detects impurities (e.g., unreacted indole or ester hydrolysis products).

- Mitigation : Adjust stoichiometry (excess ethyl bromoacetate) or employ scavengers (e.g., molecular sieves) to suppress hydrolysis .

How are structure-activity relationship (SAR) studies designed for indole-propanoate derivatives?

Advanced Research Question

SAR studies involve:

Derivatization : Modifying the indole N-substituent or ester group (e.g., hydrazine conversion to hydrazides ).

Bioassays : Testing antimicrobial activity (e.g., against Mycobacterium tuberculosis via microdilution assays) .

Data Analysis : Correlating substituent electronic effects (Hammett constants) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.